Chirald

Catalog No.
S1892064
CAS No.
38345-66-3
M.F
C19H25NO
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chirald

CAS Number

38345-66-3

Product Name

Chirald

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N

SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O

The exact mass of the compound Chirald® is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chirald, commonly known as (+)-Darvon alcohol, is a highly privileged 1,3-amino alcohol utilized primarily as a chiral auxiliary and ligand in asymmetric synthesis [1]. When complexed with lithium aluminum hydride (LiAlH4), it forms a potent enantioselective reducing agent capable of converting prochiral ketones, imines, and acyl stannanes into highly enantioenriched alcohols and amines [2]. Unlike many conventional chiral modifiers that require multi-component mixtures, Chirald functions effectively as a standalone chiral ligand, streamlining reagent preparation [1]. Its robust performance in the asymmetric reduction of α,β-acetylenic ketones and sterically demanding cyclic enones makes it a critical procurement choice for synthetic chemists developing scalable routes to complex natural products and active pharmaceutical ingredients (APIs) [3].

Substituting Chirald with generic chiral amino alcohols (such as ephedrine derivatives) or standard catalytic systems (like CBS oxazaborolidines) often leads to compromised enantiomeric excess (ee) or necessitates complex additive mixtures[1]. For instance, while N-methylephedrine requires the addition of a specific achiral phenol (e.g., 3,5-dimethylphenol) to achieve high stereoselectivity, Chirald induces high asymmetry autonomously due to its rigid, sterically encumbered 1,2-diphenyl-3-methyl backbone[2]. Furthermore, while ultra-high-selectivity reagents like BINAL-H can offer higher ee in specific acyl stannane reductions, they suffer from extreme thermal lability and require rigorous in situ preparation at -78 °C[3]. Chirald provides a critical operational balance, delivering highly reproducible asymmetric induction without the extreme handling fragility of binaphthol-modified hydrides, making it highly effective for robust process scale-up [3].

Autonomous Asymmetric Induction in α,β-Acetylenic Ketone Reduction

In the reduction of α,β-acetylenic ketones, the Chirald-LiAlH4 complex operates as a highly effective standalone chiral reducing agent, yielding (R)-carbinols in 62-99% yield with 34-90% enantiomeric excess (ee) at -70 °C[1]. In contrast, alternative amino alcohols like N-methylephedrine require the precise addition of a third achiral component (such as 3,5-dimethylphenol) to achieve comparable stereoselectivity[2].

Evidence DimensionEnantiomeric excess (ee) and reagent simplicity
Target Compound Data34-90% ee achieved autonomously without additives
Comparator Or BaselineN-methylephedrine (requires 3,5-dimethylphenol additive for high ee)
Quantified DifferenceEliminates the need for a 3rd achiral additive while maintaining high ee
ConditionsLiAlH4 reduction of α,β-acetylenic ketones at -70 °C

Eliminating the need for multi-component chiral modifier optimization simplifies the supply chain and improves batch-to-batch reproducibility during scale-up.

Operational Stability in Acyl Stannane Reductions

For the synthesis of chiral α-hydroxy stannanes, the Chirald-LiAlH4 complex provides a robust reduction pathway, yielding products with approximately 70% ee [1]. While the benchmark reagent BINAL-H can afford >95% ee, it exhibits extreme thermal lability and requires strictly fresh preparation at exactly -78 °C with immediate quenching to prevent degradation [1]. Chirald offers a significantly more stable and operationally forgiving alternative.

Evidence DimensionReagent lability vs. Enantioselectivity
Target Compound Data~70% ee with standard cryogenic handling
Comparator Or BaselineBINAL-H (>95% ee but extreme thermal lability at -78 °C)
Quantified DifferenceTrades ~25% ee for significantly reduced handling fragility and improved operational window
ConditionsAsymmetric reduction of acyl stannanes to α-hydroxy stannanes

Offers a more operationally robust alternative to BINAL-H when process stability and ease of handling are prioritized over absolute maximum enantiomeric excess.

Enhanced Stereocontrol in Sterically Hindered Cyclic Systems

In the formal synthesis of complex alkaloids, the reduction of sterically hindered bromoallylic ketone precursors using Chirald-LiAlH4 afforded the desired (R)-alcohol in 70% yield with 84% ee [1]. In contrast, standard modern catalytic approaches, such as the Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction, yielded only 35-40% ee on related cyclic enone substrates [1].

Evidence DimensionEnantiomeric excess in hindered cyclic enones
Target Compound Data84% ee (70% yield) for bromoallylic alcohol precursor
Comparator Or BaselineCBS oxazaborolidine catalyst (35-40% ee)
Quantified DifferenceMore than double the enantiomeric excess (+44% ee) compared to CBS catalysis
ConditionsReduction of sterically encumbered cyclic enone/bromoenone intermediates

Proves essential for specific sterically demanding substrates where standard catalytic asymmetric reductions fail to provide adequate stereocontrol.

Synthesis of Vitamin E Precursors

Chirald is highly recommended for the asymmetric reduction of α,β-acetylenic ketones to chiral propargylic alcohols. These carbinols serve as critical, high-ee intermediates for the industrial and laboratory synthesis of (2R,4'R,8'R)-α-tocopherol (Vitamin E), where autonomous chiral induction simplifies the process workflow [1].

Preparation of Chiral Allylic Stannanes

In organometallic synthesis, Chirald is a practical auxiliary for the reduction of acyl stannanes when operational simplicity and reagent stability are prioritized over the extreme handling and cryogenic requirements of BINAL-H[2].

Total Synthesis of Complex Alkaloids

Chirald is highly suited for the stereoselective reduction of sterically encumbered cyclic enones and bromoallylic ketones. It provides robust enantiomeric excess in structural environments where modern CBS catalysts fail, as demonstrated in the synthesis of (-)-morphine precursors [3].

Development of Configurationally Stable APIs

Chirald functions effectively as a chiral selector in the LiAlH4-mediated reduction of heterocyclic intermediates, such as AMPA receptor modulators, enabling direct synthetic access to highly enantioenriched active stereoisomers prior to final recrystallization[4].

XLogP3

3.7

UNII

5917USS6PV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

38345-66-3

Wikipedia

D-oxyphene

Dates

Last modified: 08-16-2023

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